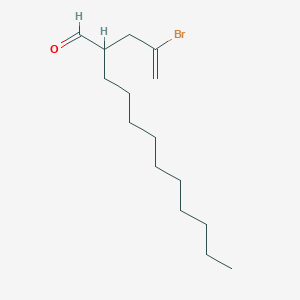
Cyclohexyl diphenylthionophosphinamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl diphenylthionophosphinamidate is an organophosphorus compound characterized by the presence of a cyclohexyl group, two phenyl groups, and a thionophosphinamidate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl diphenylthionophosphinamidate typically involves the reaction of cyclohexylamine with diphenylphosphorothioic chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Cyclohexylamine+Diphenylphosphorothioic chloride→Cyclohexyl diphenylthionophosphinamidate+HCl
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl diphenylthionophosphinamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexyl diphenylphosphinamidate.
Reduction: Reduction reactions can convert the thionophosphinamidate moiety to a phosphinamidate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thionophosphinamidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions
Propriétés
Numéro CAS |
55549-35-4 |
|---|---|
Formule moléculaire |
C18H21NPS+ |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(cyclohexylamino)-(4-phenylphenyl)-sulfanylidenephosphanium |
InChI |
InChI=1S/C18H21NPS/c21-20(19-17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2,(H,19,21)/q+1 |
Clé InChI |
RLRGJYDBKKYUHT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N[P+](=S)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



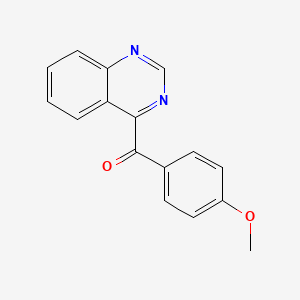
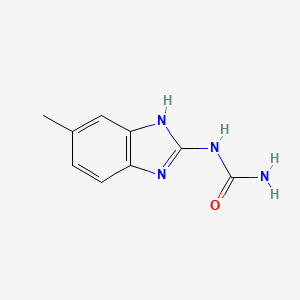
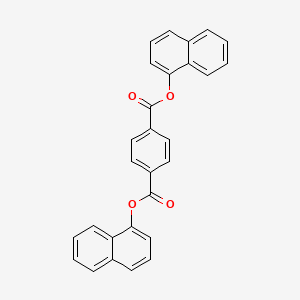

![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)
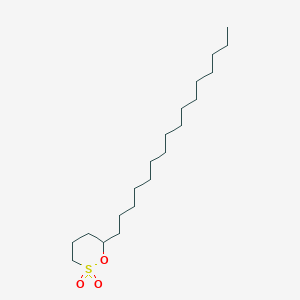
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)
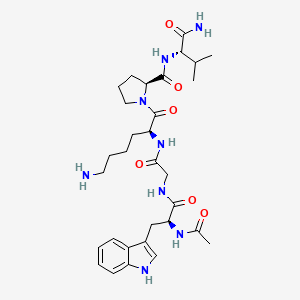



![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)
